N-benzyl-N-butyl-9H-purin-6-amine
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Overview
Description
N-benzyl-N-butyl-9H-purin-6-amine is a chemical compound with the molecular formula C16H19N5 and a molecular weight of 281.36 g/mol . It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes.
Preparation Methods
The synthesis of N-benzyl-N-butyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with benzylamine and butylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-benzyl-N-butyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-N-butyl-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
N-benzyl-N-butyl-9H-purin-6-amine can be compared with other purine derivatives, such as:
N-benzyl-9H-purin-6-amine: Similar in structure but lacks the butyl group.
6-chloropurine: A precursor in the synthesis of this compound.
Adenine: A naturally occurring purine base found in DNA and RNA.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-butyl-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-2-3-9-21(10-13-7-5-4-6-8-13)16-14-15(18-11-17-14)19-12-20-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGQHFDSZHIZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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